molecular formula C16H22N4O B5854988 2-(2-methyl-1H-benzimidazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide

2-(2-methyl-1H-benzimidazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide

Cat. No. B5854988
M. Wt: 286.37 g/mol
InChI Key: CMXSRPIPLXMOGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methyl-1H-benzimidazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide, commonly known as meclizine, is a medication used to treat motion sickness and vertigo. It belongs to the class of antihistamines and is known to inhibit the histamine H1 receptor.

Mechanism of Action

Meclizine acts as an antagonist of the histamine H1 receptor, which is involved in the regulation of several physiological processes, including the immune response, inflammation, and circadian rhythm. By inhibiting this receptor, meclizine reduces the symptoms of motion sickness and vertigo.
Biochemical and Physiological Effects:
Meclizine has been shown to have several biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the levels of anti-inflammatory cytokines, such as interleukin-10. Meclizine has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the levels of oxidative stress markers, such as malondialdehyde.

Advantages and Limitations for Lab Experiments

Meclizine has several advantages for lab experiments. It is readily available and relatively inexpensive. It has a well-established safety profile and is generally well-tolerated by humans. However, meclizine has some limitations for lab experiments. It has a short half-life and may require multiple doses to achieve therapeutic effects. It may also have off-target effects on other receptors, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on meclizine. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further research is also needed to elucidate the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of meclizine.
Conclusion:
In conclusion, meclizine is a medication used to treat motion sickness and vertigo. It has been extensively studied for its therapeutic effects and has several biochemical and physiological effects. Meclizine has advantages and limitations for lab experiments and has several future directions for research. Further research is needed to fully understand the potential therapeutic applications of meclizine.

Synthesis Methods

Meclizine is synthesized by reacting 2-methyl-1,2-diaminobenzene with 2-chloro-N-(2-pyrrolidin-1-ylethyl)acetamide in the presence of a base. The reaction takes place in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain meclizine as a white crystalline powder.

Scientific Research Applications

Meclizine has been extensively studied for its therapeutic effects on motion sickness, vertigo, and nausea. It has also been investigated for its potential use in the treatment of other medical conditions such as anxiety, depression, and Alzheimer's disease. Meclizine has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

2-(2-methylbenzimidazol-1-yl)-N-(2-pyrrolidin-1-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-13-18-14-6-2-3-7-15(14)20(13)12-16(21)17-8-11-19-9-4-5-10-19/h2-3,6-7H,4-5,8-12H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXSRPIPLXMOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(=O)NCCN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methyl-1H-benzimidazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide

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